

A Technical Guide to 4-Decyn-3-one: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 4-Decyn-3-one

Cat. No.: B8691249

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decyn-3-one is an organic compound classified as an α,β -alkynyl ketone, more commonly known as a ynone.[1] This class of molecules is characterized by a ketone functional group conjugated with a carbon-carbon triple bond. The unique electronic properties derived from this arrangement make ynones highly versatile and valuable building blocks in organic synthesis.[2] They serve as crucial intermediates in the construction of complex molecular architectures, including a wide array of biologically active heterocyclic compounds.[3] Their dual electrophilic nature allows for a rich variety of chemical transformations, making them a subject of significant interest in medicinal chemistry and drug discovery.[2][4]

Molecular Structure and Physicochemical Properties

4-Decyn-3-one consists of a ten-carbon aliphatic chain. The structure features a carbonyl group ($C=O$) at the third carbon position and an alkyne ($C\equiv C$) moiety between the fourth and fifth carbons. This conjugation between the carbonyl and the triple bond dictates the molecule's reactivity.

Quantitative Data

Specific experimental data for **4-decyn-3-one** is not extensively documented. The following table summarizes its core properties based on its chemical formula and structure.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ O	[5]
Molecular Weight	152.236 g/mol	Calculated
IUPAC Name	Dec-4-yn-3-one	N/A
SMILES	<chem>CCCCC#CC(=O)CC</chem>	[5]
Boiling Point	Not Available	[5]
Melting Point	Not Available	[5]
Density	Not Available	[5]

Predicted Spectral Properties

While specific spectra for **4-decyn-3-one** are not readily available, its characteristic spectral features can be predicted based on its functional groups.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the carbonyl group (C=O) stretch, typically in the range of 1680-1790 cm⁻¹, and a weaker absorption for the alkyne (C≡C) stretch between 2100-2260 cm⁻¹. [6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Signals corresponding to the protons on the ethyl group adjacent to the carbonyl (CH₂ and CH₃) and the protons on the hexyl group attached to the alkyne would be observed. The protons on the carbon adjacent to the carbonyl would be deshielded, appearing further downfield. [7]
 - ¹³C NMR: The spectrum would prominently feature signals for the carbonyl carbon (typically δ > 180 ppm) and the two sp-hybridized carbons of the alkyne (typically in the δ 70-90 ppm range). [8]

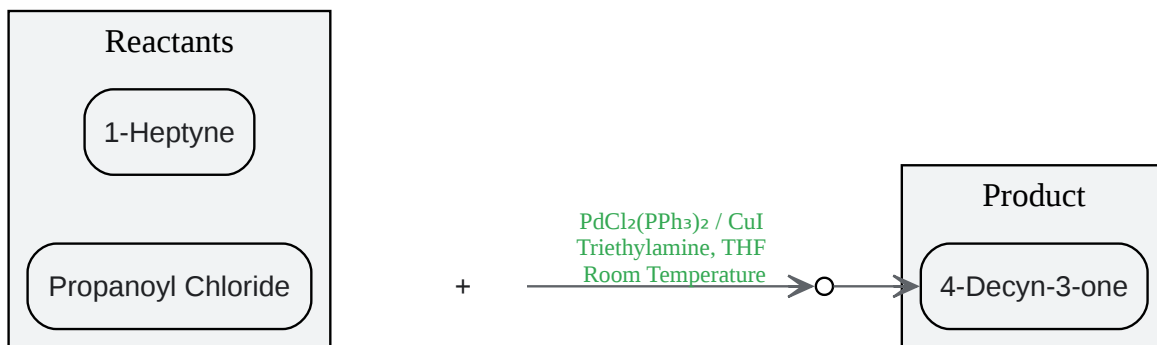
- Mass Spectrometry: The molecular ion peak (M^+) would appear at an m/z value corresponding to the molecular weight (152.236).[9] Common fragmentation patterns would likely involve cleavage alpha to the carbonyl group.

Synthesis of 4-Decyn-3-one

General and robust methods for the synthesis of ynones are well-established, even if a specific protocol for **4-decyn-3-one** is not widely published.[1] Two primary strategies include the Sonogashira coupling of a terminal alkyne with an acyl chloride and the oxidation of a corresponding propargyl alcohol.[10][11]

Synthetic Pathway via Sonogashira Coupling

A highly effective method for synthesizing ynones is the Sonogashira cross-coupling reaction.[3][12] This involves the reaction of a terminal alkyne with an acyl chloride, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][13] For **4-decyn-3-one**, this would involve the coupling of 1-heptyne and propanoyl chloride.



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Caption: Sonogashira coupling for **4-decyn-3-one** synthesis.

Experimental Protocol: Acyl Sonogashira Coupling

The following protocol is a generalized procedure for the synthesis of ynones, adapted for the preparation of **4-decyn-3-one**. [3][10]

Materials:

- 1-Heptyne
- Propanoyl chloride
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N), freshly distilled
- Anhydrous tetrahydrofuran (THF)
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an argon/nitrogen inlet is charged with 1-heptyne (1.0 eq), PdCl₂(PPh₃)₂ (0.01 eq), and CuI (0.03 eq).
- **Solvent and Base Addition:** Anhydrous THF is added to dissolve the reagents, followed by the addition of triethylamine (2.0 eq). The mixture is stirred under an inert atmosphere.
- **Acyl Chloride Addition:** Propanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the stirring mixture at room temperature over 30 minutes.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alkyne is consumed (typically 2-4 hours).
- **Workup:** Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst and amine salt. The filtrate is concentrated under reduced pressure.
- **Purification:** The resulting crude oil is redissolved in diethyl ether and washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried

over anhydrous magnesium sulfate, filtered, and concentrated. The final product, **4-decyn-3-one**, is purified by column chromatography on silica gel.[9]

Alternative Synthesis: Oxidation of Propargyl Alcohol

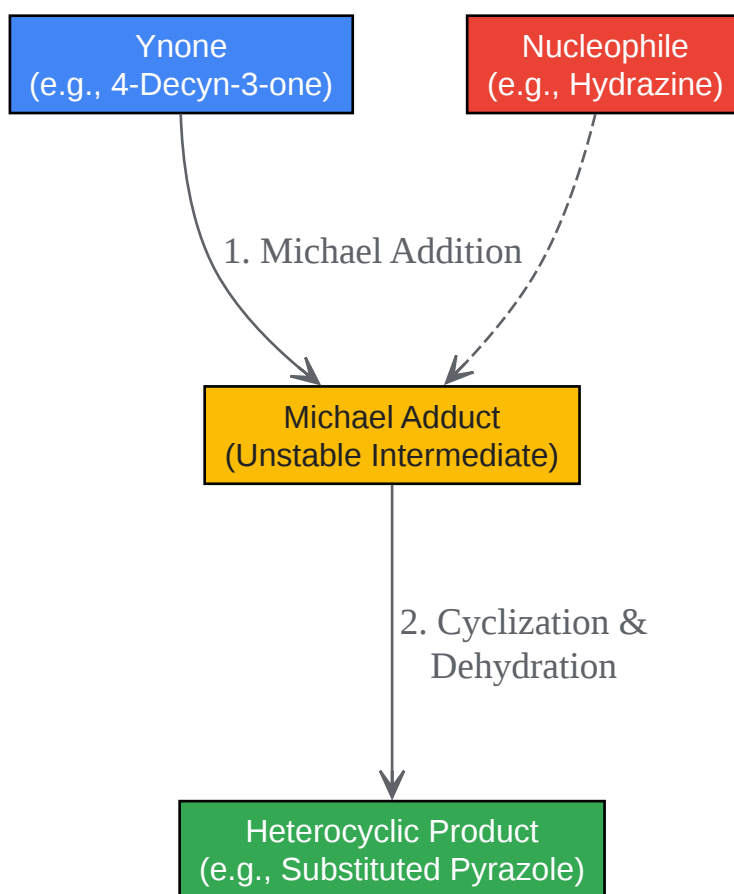
An alternative route involves the oxidation of the corresponding secondary alcohol, dec-4-yn-3-ol.[14] Various oxidizing agents can be employed, including systems like TEMPO/calcium hypochlorite or iron(III) nitrate/TEMPO under aerobic conditions, which are valued for their mildness and efficiency.[11][15] This method avoids the use of organometallic reagents and can be more environmentally benign.[16]

Reactivity and Applications in Drug Development

The synthetic utility of ynones stems from their dual electrophilic character. The carbonyl carbon and the β -alkynyl carbon are both susceptible to nucleophilic attack. This reactivity allows ynones to act as powerful intermediates in the synthesis of complex molecules, particularly heterocycles which are prevalent scaffolds in pharmaceuticals.[2][3]

Role as a Precursor for Heterocycles

Ynones are excellent precursors for the synthesis of substituted pyrazoles, quinolones, and other heterocyclic systems.[3][4] For example, the reaction of an ynone with hydrazine or its derivatives leads to the formation of a pyrazole ring through a Michael addition followed by intramolecular cyclization and dehydration.



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Caption: Logical workflow for heterocycle synthesis from an ynone.

This strategy is valuable in constructing libraries of novel compounds for high-throughput screening in drug discovery programs. The substituents on the final heterocycle can be easily varied by changing the starting ynone and nucleophile, allowing for systematic exploration of the chemical space and structure-activity relationships (SAR).

Conclusion

4-Decyn-3-one, as a representative ynone, embodies the synthetic potential of this important class of compounds. While detailed characterization of this specific molecule is limited, its structural features point to predictable reactivity and spectral properties. The established synthetic routes for ynones, such as the Sonogashira coupling and alcohol oxidation, provide reliable methods for its preparation. For researchers in organic synthesis and drug development, **4-decyn-3-one** and related ynones are not merely simple molecules but are

powerful tools for the efficient construction of complex and potentially bioactive heterocyclic structures, underscoring their continued relevance in the quest for new therapeutic agents.[2]
[4]

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References

- 1. Ynone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of a quinolone library from ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. jackwestin.com [jackwestin.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Aerobic Oxidation of Propargylic Alcohols to α,β -Unsaturated Alkynals or Alkynones Catalyzed by $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 15. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]

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